Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(1-methyl-2-phenyl-1H-indol-3-yl)cyclopentyl)methyl)-
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Overview
Description
N-Phenethylbenzamide, also known as N-(2-phenylethyl)benzamide, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzamide where the amide nitrogen is substituted with a phenethyl group. This compound is known for its applications in medicinal chemistry and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenethylbenzamide can be synthesized through the reaction of benzoyl chloride with phenethylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
C6H5COCl+C6H5CH2CH2NH2→C6H5CONHCH2CH2C6H5+HCl
Industrial Production Methods: In industrial settings, the synthesis of N-Phenethylbenzamide may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: N-Phenethylbenzamide can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of benzamide derivatives with oxidized side chains.
Reduction: The compound can be reduced to form N-phenethylbenzylamine under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: N-Phenethylbenzamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Oxidation: Benzamide derivatives with oxidized phenethyl groups.
Reduction: N-Phenethylbenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenethylbenzamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, it inhibits the aggregation of amyloid-beta peptides, thereby reducing neurotoxicity . The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and promoting the expression of anti-inflammatory mediators .
Comparison with Similar Compounds
- N-Benzylbenzamide
- N-Benzyloxybenzamide
Properties
CAS No. |
145131-60-8 |
---|---|
Molecular Formula |
C34H41N3O |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[[1-(1-methyl-2-phenylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C34H41N3O/c1-23(2)26-17-13-18-27(24(3)4)31(26)36-33(38)35-22-34(20-11-12-21-34)30-28-16-9-10-19-29(28)37(5)32(30)25-14-7-6-8-15-25/h6-10,13-19,23-24H,11-12,20-22H2,1-5H3,(H2,35,36,38) |
InChI Key |
RFTJJOFLQLBRSX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5 |
Key on ui other cas no. |
145131-60-8 |
Synonyms |
3-(2,6-dipropan-2-ylphenyl)-1-[[1-(1-methyl-2-phenyl-indol-3-yl)cyclop entyl]methyl]urea |
Origin of Product |
United States |
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